molecular formula C8H14ClNO4 B2359092 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride CAS No. 2361608-76-4

2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride

Cat. No.: B2359092
CAS No.: 2361608-76-4
M. Wt: 223.65
InChI Key: MVPZEQHRILWQMC-KGZKBUQUSA-N
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Description

2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a carboxymethyl group and an acetic acid moiety, forming a hydrochloride salt. Its unique structure lends itself to diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via alkylation reactions, often using reagents like bromoacetic acid.

    Formation of the Acetic Acid Moiety: The acetic acid group is incorporated through esterification or amidation reactions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential lead compound in the development of new therapeutic agents, particularly for neurological and metabolic disorders.

    Diagnostics: It is used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Material Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced conductivity or biocompatibility.

    Agriculture: It is used in the development of agrochemicals that improve crop yield and resistance to pests.

Mechanism of Action

The mechanism by which 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 2-[(3R,4R)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
  • 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]propionic acid;hydrochloride
  • 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]butyric acid;hydrochloride

Comparison: Compared to its analogs, 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride exhibits unique properties due to the specific positioning and nature of its functional groups. This uniqueness translates into distinct reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-[(3S,4S)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c10-7(11)1-5-3-9-4-6(5)2-8(12)13;/h5-6,9H,1-4H2,(H,10,11)(H,12,13);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPZEQHRILWQMC-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CC(=O)O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)CC(=O)O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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